REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1([NH2:8])[CH2:7][CH2:6][CH2:5][CH2:4]1.[C:9]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10]1>C1(C)C=CC=CC=1>[CH2:7]1[C:3]2([CH2:2][O:1][C:9]3([CH2:13][CH2:12][CH2:11][CH2:10]3)[NH:8]2)[CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
OCC1(CCCC1)N
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
2.7 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
with azeotropic removal of water until the theoretical amount of water
|
Type
|
CUSTOM
|
Details
|
had been collected (41.4 mL)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to 700 mL by simple distillation
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temp.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to constant weight under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC12NC1(CCCC1)OC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 414 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 175.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |